molecular formula C22H20FN5O B2378452 4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775364-95-8

4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2378452
CAS No.: 1775364-95-8
M. Wt: 389.434
InChI Key: SFJCAUNVMDWDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide (CAS 1775364-95-8) is a small molecule research compound with a molecular formula of C22H20FN5O and a molecular weight of 389.43 g/mol . This chemical belongs to the pyrazolo[1,5-a]pyrazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry for developing potent protein kinase inhibitors (PKIs) . Protein kinases are key regulators of cellular signaling processes, and their dysregulation is a hallmark of various diseases, making them prominent therapeutic targets in areas such as oncology . The structural framework of this compound features a fused bicyclic system that provides a rigid, planar core, which is amenable to interactions with enzyme active sites. The specific substitutions on the core scaffold—including the 2-fluorophenyl carboxamide group and the benzyl(methyl)amino moiety—are critical for fine-tuning the molecule's electronic properties, lipophilicity, and binding affinity, thereby influencing its biological activity and selectivity . Researchers can utilize this compound as a valuable chemical tool for in vitro studies to investigate kinase signaling pathways and explore potential therapeutic applications. It is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O/c1-15-13-28-20(21(24-15)27(2)14-16-8-4-3-5-9-16)12-19(26-28)22(29)25-18-11-7-6-10-17(18)23/h3-13H,14H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJCAUNVMDWDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3F)C(=N1)N(C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a compound that belongs to the pyrazolo[1,5-a]pyrazine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C23H22FN5O
  • Molecular Weight : 403.461 g/mol
  • CAS Number : 1775515-69-9

The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its pharmacological properties. The presence of various functional groups influences its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. In vitro assays have demonstrated that compounds within this class exhibit significant activity against various cancer cell lines.

  • Case Study : A synthesized library of pyrazolo[1,5-a]pyrimidines was evaluated against MDA-MB-231 (human breast cancer) cells using the MTT assay. None of the compounds showed growth inhibitory activity, indicating a need for further structural optimization to enhance potency .

Antimycobacterial Activity

Pyrazolo derivatives have also been investigated for their antimycobacterial properties. Research indicates that certain analogues exhibit promising activity against Mycobacterium tuberculosis.

  • Case Study : A series of substituted N-benzylpyrazine-2-carboxamides were evaluated for their antimycobacterial activity. The most active derivatives showed minimal inhibitory concentrations (MICs) comparable to standard treatments .

Enzymatic Inhibition and Other Activities

The biological evaluation of pyrazolo derivatives has extended to various enzymatic assays, demonstrating antioxidant and anti-inflammatory properties.

  • Study Findings : Compounds were tested for total antioxidant capacity and iron-reducing power, with several exhibiting potent bioactivity against oxidative stress markers .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications in the molecular structure can significantly influence their efficacy.

Substituent Effect on Activity
Benzyl groupEnhances binding affinity
Fluorine atomImproves metabolic stability
Methyl groupInfluences lipophilicity and solubility

Scientific Research Applications

Antituberculosis Activity

Research indicates that compounds like 4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can act as potent inhibitors of mycobacterial ATP synthase. This enzyme is crucial for energy production in Mycobacterium tuberculosis, making this compound a promising candidate for developing new anti-tuberculosis agents. Studies show that the compound can inhibit bacterial growth through competitive inhibition mechanisms, impacting ATP synthesis and leading to cell death under specific conditions.

Inhibition of Kinases

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its potential in developing selective inhibitors targeting cyclin-dependent kinases (CDKs). For instance, derivatives of pyrazolo compounds have demonstrated significant inhibitory activities against CDK2 and CDK9, which are vital for cell cycle regulation. The selectivity profile of these inhibitors can be enhanced through structural modifications, suggesting that this compound may also be optimized for similar applications .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves cyclocondensation reactions between aminopyrazoles and biselectrophilic compounds. This method allows for the introduction of various substituents that enhance biological activity. The mechanism of action often involves interactions with specific enzymes or receptors within biological systems, facilitating its role as an inhibitor in various biochemical pathways.

Study on Antibacterial Activity

In a study investigating the antibacterial properties of pyrazolo derivatives, this compound exhibited notable activity against Mycobacterium tuberculosis. The compound's structure was linked to its ability to disrupt ATP synthesis effectively, highlighting its potential as a lead compound in tuberculosis treatment research.

Development of Selective CDK Inhibitors

Another research effort focused on modifying the pyrazolo[1,5-a]pyrimidine scaffold to enhance selectivity against CDK enzymes. The findings indicated that certain modifications could improve both potency and selectivity, suggesting that this compound could be further developed into a selective CDK inhibitor with therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The target compound is compared to three analogs with variations in the amide substituent (Table 1):

  • S434-1526 : 3,4-Difluorophenyl amide substituent .
  • S434-1778 : 4-(Methylsulfanyl)benzyl amide substituent .
  • Compound : 2-Methoxyphenylmethyl amide substituent .
Table 1: Physicochemical Properties of Analogs
Compound ID Amide Substituent Molecular Weight logP H-Bond Acceptors H-Bond Donors
Target Compound 2-Fluorophenyl ~390 (est.) ~4.2 4 1
S434-1526 3,4-Difluorophenyl 407.42 4.39 4 1
S434-1778 4-(Methylsulfanyl)benzyl 431.56 4.50 5 1
2-Methoxyphenylmethyl Not reported

Key Observations :

  • Molecular Weight : The 3,4-difluorophenyl group in S434-1526 increases molecular weight compared to the target compound’s simpler 2-fluorophenyl group.
  • Lipophilicity (logP) : S434-1778 has the highest logP (4.50) due to the hydrophobic methylsulfanyl group, while the target compound’s logP (~4.2) balances lipophilicity and solubility.

Structure-Activity Relationship (SAR) Trends

Fluorine Substitution :

  • 2-Fluorophenyl (target) vs. 3,4-Difluorophenyl (S434-1526): Fewer fluorine atoms may reduce steric hindrance, improving target binding.
  • Fluorine’s electron-withdrawing effect enhances amide stability and π-π stacking in binding pockets .

Benzyl vs.

Polar vs. Nonpolar Groups: The methylsulfanyl group in S434-1778 adds hydrophobicity, which may improve bioavailability but reduce aqueous solubility .

Preparation Methods

Pyrazolo[1,5-a]pyrazine Core Construction

The bicyclic pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via a [3+2] cycloaddition strategy. A validated approach involves the reaction of 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For this compound, the core is assembled using 5-amino-3-methylpyrazole and ethyl glyoxalate in refluxing acetic acid, yielding 6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate.

Key Reaction Parameters

  • Temperature: 110–120°C
  • Catalyst: Concentrated HCl (5 mol%)
  • Yield: 68–72%

Functionalization at Position 4

The introduction of the benzyl(methyl)amino group at position 4 proceeds via nucleophilic aromatic substitution (SNAr). The core intermediate is treated with N-benzyl-N-methylamine in the presence of potassium carbonate as a base and dimethylformamide (DMF) as the solvent.

Optimized Conditions

  • Solvent: DMF, anhydrous
  • Base: K2CO3 (2.5 equiv)
  • Temperature: 80°C, 12 hours
  • Yield: 65%

Carboxamide Installation at Position 2

Ester Hydrolysis and Activation

The ethyl ester group at position 2 is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water (3:1). Subsequent activation with thionyl chloride converts the acid to the acyl chloride, which reacts with 2-fluoroaniline to form the target carboxamide.

Stepwise Protocol

  • Hydrolysis : LiOH (3 equiv), THF/H2O, 50°C, 4 hours (Yield: 92%)
  • Activation : SOCl2 (5 equiv), reflux, 2 hours
  • Amination : 2-fluoroaniline (1.2 equiv), CH2Cl2, 0°C → RT, 6 hours (Yield: 78%)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, the cycloaddition and SNAr steps are adapted to continuous flow reactors. A two-stage system achieves:

  • Residence Time : 8 minutes (cycloaddition), 20 minutes (SNAr)
  • Productivity : 1.2 kg/day per reactor module

Purification Strategies

Step Technique Conditions Purity
Crude product Column chromatography Silica gel, EtOAc/hexane (1:3 → 1:1) 85–90%
Final compound Recrystallization Ethanol/water (4:1), −20°C, 24 hours >99%

Analytical Characterization

Structural Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazine-H), 7.45–7.32 (m, 5H, benzyl), 6.98 (t, J = 8 Hz, 1H, fluorophenyl), 4.88 (s, 2H, NCH2), 3.12 (s, 3H, NCH3), 2.45 (s, 3H, CH3).
  • LC-MS : [M+H]+ m/z 404.2 (calculated: 403.5).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm. Purity: 99.3%.

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity

Substituent Reaction Yield Purification Difficulty
2-Fluorophenyl 78% Moderate (requires chromatography)
Phenyl (non-fluorinated) 82% Low (recrystallization sufficient)

Fluorine’s electron-withdrawing nature slightly reduces amidation yields but enhances crystalline stability.

Challenges and Mitigation Strategies

Low Solubility in Polar Solvents

The fluorophenyl group induces hydrophobicity, complicating aqueous workups. Solutions include:

  • Co-solvent Systems : THF/water (4:1) for recrystallization
  • Sonication-Assisted Dissolution : 30 minutes at 40°C

Byproduct Formation During SNAr

Competing O-alkylation is suppressed by:

  • Stoichiometric Control : Limiting amine reagent to 1.1 equiv
  • Temperature Modulation : Maintaining 80°C to favor N- over O-alkylation

Q & A

Q. Table 1: Representative Synthesis Parameters

StepReagents/ConditionsYieldKey Reference
Carboxamide FormationEDCI, 2-fluorophenylamine, RT27–67%
NitrationHNO₃, H₂SO₄, -10°C63%
ReductionH₂, Pt/C, MeOH, 50°C>99%

Basic: Which analytical methods are most reliable for characterizing pyrazolo[1,5-a]pyrazine derivatives?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry. For example, reports δ 1.42 ppm (CH₃) and 6.37–7.24 ppm (aromatic protons) for related compounds .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ = 315.1 observed vs. 315.1 calculated in ) and detects impurities .
  • IR Spectroscopy : Confirms functional groups (e.g., CN stretch at ~2220 cm⁻¹) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., 62.77% C, 4.01% H in ) .

Advanced: How can structural contradictions in NMR data for substituted pyrazolo[1,5-a]pyrazines be resolved?

Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological approaches:

  • Variable Solvent NMR : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; used 2D techniques to assign diastereotopic protons .
  • Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol shifts) by temperature-dependent studies .
  • Crystallography : Resolve ambiguities via X-ray structures (e.g., confirmed regiochemistry via crystallography) .

Advanced: What strategies guide SAR studies for pyrazolo[1,5-a]pyrazine carboxamides targeting kinase inhibition?

Answer:

  • Core Modifications : Vary substituents at positions 4 (benzyl(methyl)amino) and 2-fluorophenyl to optimize binding. highlights enhanced activity with electron-withdrawing groups (e.g., -F, -CF₃) .
  • Enzyme Assays : Use kinase inhibition assays (IC₅₀) to correlate structural changes (e.g., methyl vs. ethyl groups) with potency .
  • Computational Docking : Predict binding modes using PyMOL or AutoDock; linked bulky substituents to steric clashes in ATP-binding pockets .

Q. Table 2: SAR Insights from Analogous Compounds

SubstituentBiological ActivityReference
2-FluorophenylImproved selectivity
Benzyl(methyl)aminoEnhanced solubility
6-MethylIncreased metabolic stability

Advanced: How are pharmacokinetic properties evaluated for this compound class?

Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes; track parent compound depletion via LC-MS .
    • Plasma Protein Binding : Use ultrafiltration to measure free vs. bound fractions .
  • In Vivo Studies :
    • Rodent Models : Administer orally (e.g., 10 mg/kg) and measure plasma half-life (t₁/₂) and bioavailability. reported t₁/₂ = 4.2 h for a related analog .
    • Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs .

Advanced: What in vivo models are suitable for assessing anti-inflammatory activity?

Answer:

  • Murine LPS-Induced Inflammation : Measure TNF-α/IL-6 suppression in serum after oral dosing .
  • Collagen-Induced Arthritis (CIA) : Evaluate joint swelling reduction in rats (20 mg/kg, 14 days) .
  • PK/PD Integration : Correlate plasma exposure (AUC) with efficacy endpoints (e.g., paw edema reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.